S-pyridin-2-yl Pyridine-2-sulfinothioate

Organosulfur chemistry Thiol-disulfide exchange Electrophilic sulfur

S-pyridin-2-yl Pyridine-2-sulfinothioate (CAS 201747-50-4; molecular formula C10H8N2OS2; exact mass 236.0078 Da) is a heterocyclic organosulfur compound belonging to the thiosulfinate (sulfinothioate) class, characterized by a bis-pyridine backbone bridged by a reactive –S(O)–S– (sulfinylsulfanyl) functional group. The sulfinyl sulfur constitutes a stereogenic centre, rendering the molecule chiral—a structural feature absent in the corresponding disulfide and thiosulfonate analogs.

Molecular Formula C10H8N2OS2
Molecular Weight 236.3 g/mol
Cat. No. B13664748
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameS-pyridin-2-yl Pyridine-2-sulfinothioate
Molecular FormulaC10H8N2OS2
Molecular Weight236.3 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)SS(=O)C2=CC=CC=N2
InChIInChI=1S/C10H8N2OS2/c13-15(10-6-2-4-8-12-10)14-9-5-1-3-7-11-9/h1-8H
InChIKeyPGSKEBNWYGTEOK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





S-pyridin-2-yl Pyridine-2-sulfinothioate CAS 201747-50-4 – Core Identity & Procurement-Relevant Classification


S-pyridin-2-yl Pyridine-2-sulfinothioate (CAS 201747-50-4; molecular formula C10H8N2OS2; exact mass 236.0078 Da) is a heterocyclic organosulfur compound belonging to the thiosulfinate (sulfinothioate) class, characterized by a bis-pyridine backbone bridged by a reactive –S(O)–S– (sulfinylsulfanyl) functional group [1]. The sulfinyl sulfur constitutes a stereogenic centre, rendering the molecule chiral—a structural feature absent in the corresponding disulfide and thiosulfonate analogs. The compound is recorded in natural product databases (LOTUS, KNApSAcK) as a constituent of Allium stipitatum (Persian shallot) [2], although subsequent studies have questioned whether pyridyl thiosulfinates are present in detectable quantities in homogenised bulb tissue [3]. Synthetically, it is accessed via controlled single-oxidation of 2,2′-dipyridyl disulfide, occupying an intermediate oxidation state that confers a distinct reactivity profile relative to its reduced (disulfide) and further oxidized (thiosulfonate) counterparts [4].

Thiol-redox biology probe context
Enantioselective chemical biology research
Metal coordination and catalysis studies
Antimicrobial screening context

Why S-pyridin-2-yl Pyridine-2-sulfinothioate Cannot Be Replaced by In-Class Analogs: The Oxidation-State Liability Gap


Within the dipyridyl sulfur series, oxidation state governs both chemical stability and biological performance. The reduced form—2,2′-dipyridyl disulfide (CAS 2127-03-9)—is a well-established thiol-oxidising reagent with no intrinsic chirality and a tendency to undergo further reduction in biological media [1]. The fully oxidised analog—S-(pyridin-2-yl) pyridine-2-thiosulfonate (CAS 127878-50-6)—is thermodynamically more stable but lacks the electrophilic lability of the sulfinyl group, which is critical for thiol-disulfide exchange reactions that underpin the antimicrobial mechanism of this compound class [2]. S-pyridin-2-yl Pyridine-2-sulfinothioate occupies the intermediate sulfinothioate oxidation state, preserving a chiral sulfinyl centre while retaining a reactive sulfenyl sulfur. Attempted synthesis of closely related S-pyridyl alkylthiosulfinates has been reported to yield anomalous rearrangement products rather than the expected thiosulfinate, underscoring the unusual electronic and steric constraints imposed by the pyridyl–sulfinyl combination that preclude casual analog substitution . Empirical generalisation across oxidation states is therefore unreliable; each species must be individually validated for the intended application.

Risk Factor
Target Compound
Substitutes May Differ
Oxidation state & reactivity
Thiosulfinate (intermediate oxidation) enables rapid thiol exchange
Disulfide (reduced) less electrophilic; thiosulfonate (oxidized) slower exchange — may shift reactivity profile
Chirality & synthesis
Chiral sulfinyl center; requires specialized synthetic route
Disulfide and thiosulfonate are achiral; standard thiosulfinate methods may fail for pyridyl case — limits enantioselective research handle

Quantitative Differentiation Evidence for S-pyridin-2-yl Pyridine-2-sulfinothioate Against Closest Comparators


Oxidation-State-Dependent Reactivity: Sulfinothioate vs. Disulfide vs. Thiosulfonate Electrophilicity Hierarchy

The sulfinothioate functional group (–S(O)–S–) in the target compound represents an intermediate oxidation state between the disulfide (–S–S–) of 2,2′-dipyridyl disulfide and the thiosulfonate (–S(O)2–S–) of S-(pyridin-2-yl) pyridine-2-thiosulfonate. Reviews of organosulfur antibacterial agents establish that thiosulfinates are substantially more electrophilic than disulfides at the sulfenyl sulfur due to the electron-withdrawing sulfinyl group, while thiosulfonates are more resistant to nucleophilic attack but show diminished thiol-exchange rates [1]. Quantitative kinetic data for the homologous series of alkyl/aryl thiosulfinates indicate that the second-order rate constant for thiol-mediated cleavage of the S–S bond in thiosulfinates is approximately 10²–10³ M⁻¹s⁻¹, compared with <1 M⁻¹s⁻¹ for the corresponding thiosulfonates under identical conditions (pH 7.4, 25 °C) [1]. This rate differential is attributed to the sulfinyl oxygen exerting a polarising effect that enhances leaving-group ability without fully stabilising the sulfur centre against nucleophilic attack [2].

Reactivity kinetics
Class-level
~10²–10³ M⁻¹s⁻¹
thiosulfinate class
Supports thiol-targeting reactivity context
Class-level kinetics, pH 7.4, 25°C
Organosulfur chemistry Thiol-disulfide exchange Electrophilic sulfur

Chirality at Sulfur: Stereochemical Differentiation Absent in Disulfide and Thiosulfonate Analogs

S-pyridin-2-yl Pyridine-2-sulfinothioate possesses a stereogenic sulfinyl sulfur centre that generates a pair of stable enantiomers (R/S configuration at S=O), as documented by Wikidata chemical entity records [1]. This chirality is entirely absent in 2,2′-dipyridyl disulfide (no sulfinyl group) and in S-(pyridin-2-yl) pyridine-2-thiosulfonate (the sulfonyl sulfur is not stereogenic). While direct enantioselectivity data for the target compound are not yet published, optically pure monoterpenylheteroaryl disulfides have demonstrated selectivity indices (SI) between 1 and 12 in cytotoxicity versus antibacterial activity, with authors noting that the effect of chirality was not examined in that study, representing a critical knowledge gap [2]. The presence of a configurationally stable chiral centre in the target compound provides a structural handle for enantioselective recognition by biological targets (e.g., enzyme active sites, protein binding pockets) that is unavailable with achiral comparators.

Chirality
Supporting evidence
1 stereogenic center (R/S)
vs 0 for disulfide and thiosulfonate
Enables enantioselective research contexts
Enantioselectivity data not yet published
Stereochemistry Chiral sulfur Enantioselective interactions

Pyridyl-Specific Anomalous Oxidation Behaviour: Synthesis Divergence from Alkyl Analogs

In a systematic study of S-aryl alkylthiosulfinate synthesis via MCPBA oxidation of unsymmetrical disulfides, Stellenboom et al. reported that while electron-deficient aromatic rings (CO2Me, NO2) yielded unstable thiosulfinates that degraded during chromatography, the heteroaromatic pyridyl case (entry 6) gave an entirely different result: oxidation produced two stable, isolable products, neither of which was the expected S-pyridyl propylthiosulfinate . The less polar product exhibited a 1H and 13C NMR spectrum indicating the presence of three propyl groups in distinct chemical environments and an unoxidised pyridine nitrogen, suggesting an unprecedented rearrangement pathway specific to the pyridyl substitution . This stands in marked contrast to the corresponding phenyl-substituted thiosulfinates, which oxidised cleanly to the expected products in 54–70% yield . The anomalous pyridyl reactivity implies that the electronic influence of the pyridine ring fundamentally alters the oxidative fate of the disulfide precursor, a phenomenon not observed with carbocyclic aromatic analogs.

Synthesis outcome
Data to verify
0% expected thiosulfinate
vs 54–70% for phenyl analogs
Synthesis pathway requires validation
MCPBA oxidation, CH₂Cl₂, 0°C→RT
Thiosulfinate synthesis Pyridyl reactivity Oxidation selectivity

Toxicity and Selectivity Profile Predicted by ADMET: Computational Differentiation from Disulfide and Thiosulfonate

In silico ADMET profiling via admetSAR 2 predicts distinct physicochemical and pharmacokinetic properties for the sulfinothioate oxidation state relative to its disulfide and thiosulfonate congeners [1]. The topological polar surface area (TPSA) of S-pyridin-2-yl Pyridine-2-sulfinothioate is 87.40 Ų, compared with 93.6 Ų for the thiosulfonate analog (S-(pyridin-2-yl) pyridine-2-thiosulfonate) and ~51.6 Ų for 2,2′-dipyridyl disulfide [REFS-1, REFS-2]. The intermediate TPSA of the sulfinothioate places it within a favourable range for passive membrane permeability (typically <140 Ų for oral bioavailability) while retaining sufficient polarity for aqueous solubility—a balance that the more lipophilic disulfide may not achieve. Additionally, the sulfinothioate lacks the N-oxide functionality present in biologically active Allium-derived pyridyl compounds, which is associated with pyrithione-like metal-chelating toxicity [3].

TPSA
Cross-study comparable
87.40 Ų
vs disulfide ~51.6; thiosulfonate 93.6 Ų
May inform membrane-permeability context
Computed ADMET prediction (admetSAR 2)
ADMET prediction Computational toxicology Drug-likeness

Potential for Bidentate Metal Coordination: Pyridyl Nitrogen Availability Across Oxidation States

The 2-pyridyl substituents in S-pyridin-2-yl Pyridine-2-sulfinothioate provide two nitrogen donor atoms capable of metal coordination, complemented by the sulfinyl oxygen which can act as an additional hard Lewis base donor. The 2-pyridylsulfinyl motif has been exploited as a directing group in Pd(II)-catalysed C–H olefination, demonstrating that the sulfinyl oxygen and pyridyl nitrogen cooperate in metal binding [1]. In contrast, 2,2′-dipyridyl disulfide typically coordinates metals via pyridyl nitrogen and disulfide sulfur atoms, with the latter being softer donors that favour different metal ions [2]. The sulfinothioate thus presents a mixed N,O,S donor set with intermediate hardness that may selectively chelate borderline Lewis acids (e.g., Cu²⁺, Zn²⁺) in geometries distinct from those adopted by the disulfide or thiosulfonate analogs. Quantitative stability constants for the target compound have not been reported; however, the 2-pyridylsulfinyl directing group has been shown to facilitate C–H activation with catalytic turnover numbers exceeding 50 under mild conditions (80 °C, 24 h) [1].

Donor set
Supporting evidence
Mixed N,O,S (2N+1O+2S)
Disulfide: 2N+2S; thiosulfonate: 2N+2O+2S
May support metal coordination studies
Stability constants unreported
Metal coordination Pyridine ligands Chelation

Procurement-Relevant Application Scenarios for S-pyridin-2-yl Pyridine-2-sulfinothioate Informed by Quantitative Differentiation Evidence


Covalent Probe Development for Thiol-Based Redox Biology

The intermediate thiol-exchange kinetics of the sulfinothioate functional group (estimated 10²–10³ M⁻¹s⁻¹) position S-pyridin-2-yl Pyridine-2-sulfinothioate as a covalent probe with a reaction rate window that is fast enough to capture biological thiols (e.g., cysteine proteases, thioredoxin reductase) yet not so fast as to be instantly quenched by serum albumin or glutathione, a limitation that plagues allicin (t½ ~ 30 min in blood) [1]. This kinetic window, combined with the possibility of monitoring pyridine-2-thione release as a UV-active leaving group (λmax ~ 340 nm), enables real-time kinetic assays that are not feasible with the slower-reacting thiosulfonate analogs [2].

Enantioselective Chemical Biology and Asymmetric Catalysis Research

The configurational stability of the chiral sulfinyl centre in S-pyridin-2-yl Pyridine-2-sulfinothioate offers a unique enantioselective tool for biological target engagement studies. Unlike the achiral disulfide and thiosulfonate comparators, the target compound can be resolved into its (R) and (S) enantiomers, each of which may display differential binding to chiral biological environments such as enzyme active sites or DNA [1]. This property is directly exploited in the 2-pyridylsulfinyl directing group strategy for Pd-catalysed C–H functionalisation, where the sulfinyl moiety guides regioselectivity [2], and can be extended to the design of enantioselective covalent inhibitors.

Mixed-Donor Ligand for Transition Metal Catalyst Design

The unique combination of two pyridyl N-donors, one sulfinyl O-donor, and two S-donors in a single compact scaffold creates a mixed-donor ligand environment that is not replicated by any commercial analog [1]. This donor set architecture is particularly suited for stabilising borderline Lewis acidic metal centres (Cu, Zn, Fe) in catalytic intermediates. The demonstrated utility of the 2-pyridylsulfinyl fragment as a directing group in Pd(II) catalysis (TON > 50) [2] supports the feasibility of deploying the full bis-pyridyl sulfinothioate as a hemilabile ligand capable of reversible S–O vs. N–S chelation during catalytic cycles.

Antimicrobial Lead Scaffold with Built-In Resistance-Circumvention Potential

Pyridyl disulfides inspired by allicin have demonstrated MIC values of 4–16 µg/mL against multidrug-resistant S. aureus (MRSA, VISA, VRSA) and exhibit synergy with vancomycin [1]. The sulfinothioate oxidation state, being more electrophilic than the corresponding disulfide, is predicted to enhance reactivity toward bacterial thiol-containing targets while the absence of N-oxide functionality reduces the risk of pyrithione-associated cytotoxicity observed with natural pyridyl products from Allium stipitatum [2]. The intermediate TPSA (87.40 Ų) further suggests that the compound may achieve topical or mucosal bioavailability profiles that the more lipophilic disulfide analog (TPSA ~51.6 Ų) cannot.

Application
Selection Property
Validation Focus
Thiol-redox biology probe research
Intermediate thiol-exchange kinetics
Thiol-reactivity assays and UV monitoring
Enantioselective chemical biology
Chiral sulfinyl center
Enantiomer-specific binding and catalysis
Transition metal catalyst studies
Mixed N,O,S donor architecture
Metal coordination selectivity
Antimicrobial screening studies
Thiosulfinate oxidation state
MIC endpoints and cytotoxicity profiling
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